molecular formula C21H24N4O2S B2658662 4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775549-25-1

4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2658662
CAS No.: 1775549-25-1
M. Wt: 396.51
InChI Key: LMJAHEQINFGEJI-UHFFFAOYSA-N
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Description

4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a triazole ring fused with a piperidine ring, a thiophene moiety, and a benzyl group, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Thiophene Moiety: The thiophene ring is incorporated via a Friedel-Crafts acylation reaction, where the thiophene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Benzyl Group: The benzyl group is added through a benzylation reaction, typically using benzyl halides and a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its biological activity.

Medicine

In medicine, this compound could be explored for its potential as an anti-inflammatory or anticancer agent. The piperidine and triazole rings are common motifs in many pharmacologically active compounds.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the piperidine ring can interact with neurotransmitter receptors. The thiophene moiety may contribute to the compound’s ability to intercalate with DNA, thereby affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with broad biological activity.

    Piperidine: A basic structure found in many pharmaceuticals.

    Thiophene: Known for its electronic properties and use in organic electronics.

Uniqueness

The uniqueness of 4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its combination of these three moieties, which provides a multifaceted approach to interacting with biological systems and chemical environments. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-14-3-5-16(6-4-14)13-25-19(22-23-21(25)27)17-7-10-24(11-8-17)20(26)18-15(2)9-12-28-18/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJAHEQINFGEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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